molecular formula C15H10ClFO4 B6410716 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261939-78-9

4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6410716
CAS RN: 1261939-78-9
M. Wt: 308.69 g/mol
InChI Key: HAZFNKZHNHTZLD-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% (CMFB) is a chemical compound that has been studied extensively for its various applications in scientific research. CMFB is a chiral fluorinated benzoic acid that has been used in various fields including organic synthesis, analytical chemistry, and drug development. It is a versatile compound with a wide range of applications due to its unique properties.

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a chiral ligand in asymmetric catalysis, and as a chiral chromophore in analytical chemistry. It has also been used as a chiral building block in drug development. In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents.

Mechanism of Action

4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% is a chiral fluorinated benzoic acid that acts as a chiral ligand in asymmetric catalysis. In this process, the chiral ligand binds to a metal catalyst, such as palladium, and forms a complex. This complex then binds to a substrate and catalyzes the reaction. The chiral ligand is important in this process because it directs the reaction towards one specific product, allowing for the production of enantiomerically pure compounds.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects in various cell systems. It has been found to have anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) and human peripheral blood mononuclear cells (PBMCs). In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) in human macrophages, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to use and handle. In addition, it is a chiral compound, which makes it useful for asymmetric catalysis and the synthesis of enantiomerically pure compounds. However, there are some limitations to its use in the lab. 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% is a volatile compound, so it must be handled with care, and it is sensitive to light and air.

Future Directions

The potential applications of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% are still being explored. Future research could focus on its use in the synthesis of new pharmaceuticals and other organic compounds. In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% could be used to synthesize novel materials with unique properties. Furthermore, further research could be conducted to explore its potential biochemical and physiological effects in different cell systems. Finally, more studies could be conducted to evaluate its potential toxicity and safety.

Synthesis Methods

The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% is a multi-step process that involves several chemical reactions. The first step is the reaction of 2-chloro-5-methoxybenzoic acid with ethyl chloroformate to produce the desired product, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95%. This reaction requires a catalyst and is usually carried out in anhydrous conditions. The reaction is typically conducted at temperatures between 60 and 80°C for 1-2 hours. The product is then purified by recrystallization and dried.

properties

IUPAC Name

4-(2-chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)9-3-5-12(16)11(6-9)8-2-4-10(14(18)19)13(17)7-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZFNKZHNHTZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691976
Record name 2'-Chloro-3-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid

CAS RN

1261939-78-9
Record name 2'-Chloro-3-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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